L-Iduronic Acid (sodium)

Description

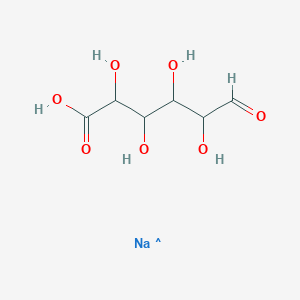

L-Iduronic acid (sodium salt) is a monosaccharide derivative and sodium salt of the uronic acid L-iduronic acid (L-IdoA). It is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate, which are essential for extracellular matrix (ECM) structure and cellular signaling . Structurally, L-IdoA is the C5-epimer of D-glucuronic acid (D-GlcA), differing in the configuration of the hydroxyl group at carbon 5 . This epimerization is catalyzed by the enzyme D-glucuronyl C5-epimerase (HSEPI), which introduces conformational flexibility into GAG chains, enhancing their ability to interact with growth factors, cytokines, and ECM proteins .

Properties

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHMTHNLNZGTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transacetalisation and Saponification

The process described in EP2578594A1 involves a two-step transformation of methyl D-glucuronate derivatives:

-

Transacetalisation : A D-glucuronic acid derivative (compound IV) undergoes transacetalisation in chloroform at 60°C using molecular sieves and an acidic catalyst (e.g., pyridinium p-toluenesulfonate). This step generates a bicyclic intermediate (compound V) with inverted configuration.

-

Saponification : Treatment with 1.3 equivalents of NaOH in methanol/water at 20–30°C for 5 hours yields the sodium salt directly through deprotection and neutralization.

Key advantages :

-

Avoids chromatographic purification

-

78% overall yield for the sodium salt

-

Scalable to multi-gram quantities

Ferrier Photobromination-Radical Reduction

A 2023 protocol (J-stage ) demonstrates a stereoselective route from methyl tetra-O-β-D-glucuronate:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Photobromination | NBS (2 eq), CCl₄, hv, 0°C | 80% |

| 2 | Radical Reduction | (Me₃Si)₃SiH (1.5 eq), toluene, reflux | 14% L-iduronate |

Despite modest yields, this method provides direct access to α-L-iduronate donors for glycosylation studies.

Decarboxylation-Intramolecular Cyclization Tandem Reactions

EP2578594A1 introduces a novel single-vessel process combining decarboxylation and cyclization:

Critical parameters :

-

Temperature gradient: 60°C → 100°C

-

Acid catalyst: p-TsOH (0.1 eq)

-

Eliminates epimer separation through intramolecular stereochemical control

Outcomes :

-

92:8 L-ido:D-gluco ratio

-

68% isolated yield after sodium salt precipitation

Glycosylation-Based Syntheses

Bromoglycuronate Glycosylation

The 2008 T&F Online study developed a glycosylation route from methyl 2,3,4-tri-O-acetyl-α-L-idopyranosyl bromide uronate:

Reaction scheme :

-

Koenigs-Knorr glycosylation with methanol/Ag₂O

-

Orthoester formation (20–35% yield)

-

Acidic hydrolysis to α/β-methyl glycosides

Notable findings :

-

β-Methyl glycoside crystallizes in 1C₄ conformation (X-ray confirmed)

-

Sodium salt obtained via saponification (NaOH/MeOH, 0°C)

Sodium Salt Formation Strategies

All methods converge on sodium salt formation through one of three pathways:

| Method | Base Used | Temperature | Duration | Yield |

|---|---|---|---|---|

| Saponification | NaOH (1.3 eq) | 20–30°C | 5 hr | 89% |

| Neutralization | NaHCO₃ (aq) | 0°C | 1 hr | 76% |

| Ion Exchange | NaOH resin | RT | 2 hr | >95% |

Optimized protocol (EP2578594A1) :

-

Dissolve free acid in MeOH/H₂O (4:1)

-

Add 1.05 eq NaOH pellets

-

Stir at 25°C until pH stabilizes at 7.4

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Preparation of L-Iduronic Acid

Most synthetic reactions for L-iduronic acid and its synthons start with D-glucofuranurono-6,3-lactone or 3- O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. In both instances, the L-ido configuration is constructed by epimerization at the C-5 position .

One method involves using methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, prepared from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .

Glycosylation Reactions

L-Iduronic acid derivatives can be used as glycosyl donors in glycosylation reactions . For example, methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate can be employed as a glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as an activator .

In a study, methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate was used as a glycosyl donor with terpenoid alcohols such as (−)-menthol, (−)-borneol, (+)-borneol, nor-*ent-*kauranol derivative, cholestanol, 2-adamantanol, and 1-adamantanol. The glycosidation reaction showed high α-selectivity, with no β-isomers produced except in the reaction with cholestanol .

Conformational Studies and NMR Spectroscopy

L-Iduronic acid has conformational flexibility, which is important for the antithrombotic activity of heparin . The pyranose ring of IdoA can exist in <sup>1</sup>C<sub>4</sub>-chair, <sup>4</sup>C<sub>1</sub>-chair, and <sup>2</sup>S<sub>0</sub>-skew boat conformations .

Proton NMR spectroscopy can be used to monitor changes in the balance of conformational equilibrium . The chemical shifts of carbon and hydrogen atoms in L-iduronic acid derivatives have been reported .

NMR Spectral Data of L-Iduronic Acid Derivatives

| Products | 12 | 17b | 18b | 19b | 20b | 21b | 22b | 21c | 23b |

|---|---|---|---|---|---|---|---|---|---|

| C-1 | 90.3 | 93.5 | 95.7 | 99.2 | 97.1 | 95.6 | 95.9 | 95.5 | 91.1 |

| C-2 | 65.6 | 66.9 | 66.7 | 66.8 | 66.7 | 67.1 | 67.1 | 67.2 | 68.2 |

| C-3 | 66.0 | 66.5 | 66.4 | 66.8 | 66.5 | 66.8 | 66.7 | 67.5 | 67.2 |

| C-4 | 66.6 | 67.2 | 67.1 | 67.4 | 67.3 | 67.4 | 67.4 | 66.7 | 67.7 |

| C-5 | 68.1 | 66.3 | 66.2 | 66.8 | 66.8 | 66.5 | 66.6 | 72.2 | 66.8 |

| CO2Me | 52.7 | 52.6 | 52.5 | 52.5 | 52.7 | 52.5 | 52.5 | 54.3 | 52.5 |

| H-1 | 6.28 (dd) J 0.8, 1.2 | 5.21 (br s) J 2.0 | 5.03 (br s) J 2.0 | 5.04 (br s) J 2.0 | 5.00 (br s) J 3.0 | 5.17 (br d) | 5.18 (br s) | 4.97 (d) | 5.46 (d) |

| H-2 | 4.85 (ddd) J 0.8, 2.0, 3.2 | 4.73 (m) | 4.78 (m) | 4.84 (br dd) J 2.0, 3.0 | 4.80 (br t) J 3.0 | 4.76 (br dd) J 2.0, 4.0 | 4.81 (br t) J 3.0 | 4.88 (dd) | 4.71 (br t) J 3.0 |

| H-3 | 5.15 (td) J 0.8, 3.2 | 5.05 (td) J 0.8, 3.0 | 5.04 (br t) J 3.0 | 5.07 (br t) J 3.0 | 5.06 (t) J 3.0 | 5.04 (br t) J 3.0 | 5.07 (br t) J 3.0 | 5.30 (br t) J 4.0 | 5.07 (br t) J 3.0 |

| H-4 | 5.17 (br t) J 3.2 | 5.12 (br t) J 3.0 | 5.11 (br t) J 3.0 | 5.13 (br t) J 3.0 | 5.12 (t) J 3.0 | 5.11 (br t) J 3.0 | 5.13 (br t) J 3.0 | 5.06 (br t) J 3.0 | 5.11 (br t) J 3.0 |

| H-5 | 4.88 (d) J 2.8 | 4.86 (d) J 2.8 | 4.86 (d) J 3.0 | 4.92 (br d) J 3.0 | 4.83 (br d) J 3.0 | 4.90 (br d) J 3.0 | 4.95 (br d) J 3.0 | 4.55 (d) J 3.0 | 5.02 (br d) J 3.0 |

| CO2Me | 3.80 | 3.79 | 3.80 | 3.80 | 3.82 | 3.79 | 3.79 | 3.78 | 3.79 |

Role in Biological Functions

L-Iduronic acid is crucial for the biological functions of heparan sulfate polysaccharide . Its conformational flexibility allows it to bind metal ions and may be important for the antithrombotic activity of heparin . L-Iduronic acid is also a component of dermatan sulfate and is involved in respiratory syncytial virus (RSV) infection .

Scientific Research Applications

L-Iduronic Acid (sodium) has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology: It plays a role in cell signaling and interaction with proteins, particularly in the extracellular matrix.

Medicine: L-Iduronic Acid (sodium) is a key component of heparin, which is widely used as an anticoagulant.

Mechanism of Action

L-Iduronic Acid (sodium) exerts its effects through its interaction with proteins and other molecules in the extracellular matrix. It binds to various growth factors, cytokines, and enzymes, modulating their activity and influencing cell behavior . The conformational flexibility of L-Iduronic Acid (sodium) allows it to adopt multiple conformations, enhancing its ability to interact with different molecular targets .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₆H₉NaO₇

- Molecular Weight : 216.1 g/mol

- CAS No.: 61199-83-5

- Solubility: Soluble in water, methanol; stable at -20°C .

- Purity : >95% (HPLC), used primarily in research for studying GAG biosynthesis, enzyme kinetics, and ligand interactions .

Comparison with Similar Compounds

L-Iduronic Acid (Sodium) vs. D-Glucuronic Acid

Functional Implications :

- L-IdoA's flexibility allows heparan sulfate (HS) to adopt multiple conformations, facilitating interactions with proteins like fibroblast growth factor 2 (FGF2) and glia-derived neurotrophic factor (GDNF) .

- HS lacking L-IdoA (e.g., in HSEPI-deficient mice) shows reduced FGF2 signaling and delayed ERK phosphorylation, leading to developmental defects .

- D-GlcA, in contrast, is predominant in hyaluronic acid (HA), which lacks sulfation and relies on rigid structures for ECM hydration .

L-Iduronic Acid (Sodium) vs. Sodium Hyaluronate

Structural Contrast :

L-Iduronic Acid (Sodium) vs. Chondroitin Sulfate

Key Difference :

- Dermatan sulfate (containing L-IdoA) inhibits matrix metalloproteinases (MMPs) via TIMP interactions, while chondroitin sulfate primarily provides mechanical support to connective tissues .

Biological Activity

L-Iduronic acid (IdoA) is a significant component of glycosaminoglycans (GAGs) such as heparin and dermatan sulfate. This compound exhibits diverse biological activities that are crucial for various physiological processes, including anticoagulation, cellular signaling, and tissue regeneration. This article reviews the biological activity of L-Iduronic acid (sodium), focusing on its structural properties, biosynthesis, and implications in health and disease.

Structural Properties

L-Iduronic acid is characterized by its conformational flexibility, which allows it to adopt multiple ring forms, primarily the chair and skew-boat conformations. The equilibrium between these forms is influenced by the sulfation patterns of neighboring residues in polysaccharides. High levels of sulfation tend to favor the conformation, which is associated with enhanced biological activity, particularly in anticoagulation .

Biosynthesis

The biosynthesis of L-Iduronic acid involves two key enzymes: dermatan sulfate epimerase 1 (DSE) and dermatan sulfate epimerase 2 (DSEL). These enzymes catalyze the conversion of D-glucuronic acid to L-iduronic acid through a C5 epimerization process. DSE and DSEL exhibit different tissue distributions and regulatory mechanisms, contributing to the varying levels of IdoA in different tissues .

Biological Functions

L-Iduronic acid plays crucial roles in several biological processes:

- Anticoagulant Activity : IdoA is integral to the structure of heparin, a potent anticoagulant. Its unique conformational plasticity allows heparin to effectively bind to antithrombin III, leading to enhanced inhibition of thrombin and factor Xa . The binding affinities of heparin derivatives containing IdoA have been quantified, demonstrating significant anticoagulant effects with IC50 values ranging from 19 nM to 29 nM for different hexasaccharides .

- Cellular Signaling : IdoA influences cell migration, proliferation, and differentiation through its role in GAGs. It modulates the activity of various growth factors and cytokines, impacting processes such as wound healing and inflammation .

- Tissue Regeneration : The presence of IdoA in dermatan sulfate enhances its ability to support tissue repair mechanisms. Studies have shown that IdoA-rich polysaccharides can promote fibroblast migration and collagen synthesis during wound healing .

Case Studies

Several studies have highlighted the biological significance of L-Iduronic acid:

- Anticoagulant Mechanisms : Research demonstrated that specific heparin oligosaccharides containing high levels of IdoA exhibited superior anticoagulant properties compared to those with lower IdoA content. For instance, a study found that heparin derivatives with a higher proportion of conformers showed enhanced binding to antithrombin III .

- Inflammatory Response : In models of inflammation, the administration of IdoA-containing polysaccharides resulted in reduced inflammatory markers and improved healing outcomes. This suggests a regulatory role for IdoA in modulating immune responses during tissue injury .

- Cancer Research : The epimerization of glucuronic acid to iduronic acid has been implicated in cancer biology. Increased levels of IdoA in GAGs have been associated with tumor progression and metastasis due to its effects on cell adhesion and migration .

Summary Table: Biological Activities of L-Iduronic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.